1,4-Dihydropyridine
Overview
Description
1,4-Dihydropyridine is an organic compound with the formula CH₂(CH=CH)₂NH. It is a derivative of pyridine and is known for its significant role in medicinal chemistry, particularly as a scaffold for calcium channel blockers used in the treatment of hypertension . The compound is also a precursor to the biologically important cofactors NADH and NADPH .
Preparation Methods
1,4-Dihydropyridine can be synthesized through various methods, including the Hantzsch synthesis, which involves the cyclocondensation of an aldehyde, ammonia, and two equivalents of a β-dicarbonyl compound . This reaction can be carried out under mild conditions and often employs catalysts such as magnetite/chitosan to enhance efficiency and yield . Industrial production methods also utilize multi-component one-pot and green synthetic methodologies to construct this compound with structural and functional modifications .
Chemical Reactions Analysis
1,4-Dihydropyridine undergoes several types of chemical reactions:
Oxidation: The dominant reaction for 1,4-dihydropyridines is oxidation, which converts them into pyridines.
Reduction: Although less common, reduction reactions can also occur, particularly in the presence of strong reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are pyridine derivatives and substituted dihydropyridines .
Scientific Research Applications
1,4-Dihydropyridine has a wide range of scientific research applications:
Mechanism of Action
1,4-Dihydropyridine exerts its effects primarily by blocking voltage-gated L-type calcium channels located in the muscle cells of the heart and arterial blood vessels . By inhibiting these channels, the compound reduces the entry of calcium ions into the cells, leading to vasodilation and a decrease in blood pressure . This mechanism is crucial for its antihypertensive and antianginal actions .
Comparison with Similar Compounds
1,4-Dihydropyridine can be compared with other similar compounds, such as:
1,2-Dihydropyridine: Another derivative of pyridine, but with different substitution patterns and reactivity.
Nifedipine, Amlodipine, and other calcium channel blockers: These compounds share the this compound scaffold and are used for similar therapeutic purposes.
The uniqueness of this compound lies in its versatility and broad range of applications, from medicinal chemistry to industrial production .
Properties
IUPAC Name |
1,4-dihydropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-2-4-6-5-3-1/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGDWRXWKFWCJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CNC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274185 | |
Record name | 1,4-Dihydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3337-17-5, 27790-75-6 | |
Record name | 1,4-Dihydropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3337-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027790756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dihydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-DIHYDROPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M8K3P6I89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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